6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride
CAS No.: 1158757-18-6
Cat. No.: VC2629033
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158757-18-6 |
|---|---|
| Molecular Formula | C13H17ClN2O |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | 6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |
| Standard InChI Key | YCUOVDGRXHBBPY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl |
Introduction
Chemical Identity and Fundamental Properties
6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is a chemical compound identified by the CAS Registry Number 1158757-18-6 . This compound features a distinctive molecular architecture combining benzoxazole and piperidine moieties, creating a structure with significant pharmacological potential.
Basic Identification Parameters
The compound's fundamental physicochemical parameters are summarized in Table 1, providing a comprehensive overview of its identity markers.
Table 1: Key Identification Parameters of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1158757-18-6 |
| Molecular Formula | C₁₃H₁₇ClN₂O |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | 6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride |
| InChI | InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |
| SMILES | CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl |
| InChIKey | YCUOVDGRXHBBPY-UHFFFAOYSA-N |
The structural identification parameters provided in Table 1 serve as unique identifiers for this compound in chemical databases and scientific literature, facilitating accurate cross-referencing and identification .
Molecular Structure and Chemical Properties
Understanding the molecular structure of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is essential for predicting its chemical behavior and potential applications.
Structural Features
The compound incorporates several key structural elements:
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A benzoxazole ring system, which is a bicyclic heterocycle comprising fused benzene and oxazole rings
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A methyl substituent at the 6-position of the benzoxazole ring
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A piperidine ring connected at the 3-position
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A hydrochloride salt form, enhancing its solubility in polar solvents
The benzoxazole ring serves as a rigid scaffold, while the piperidine component introduces flexibility and a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions .
Chemical Reactivity
The chemical reactivity of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride can be attributed to its functional groups and structural elements:
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The benzoxazole ring can undergo electrophilic substitution reactions
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The piperidine nitrogen functions as a nucleophilic center, capable of participating in various reactions
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The hydrochloride salt form enhances solubility in polar solvents, facilitating various solution-phase reactions
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The methyl group at the 6-position can influence electron density distribution across the aromatic system
These properties collectively contribute to the compound's chemical behavior and potential interactions with biological targets .
| Parameter | Conditions |
|---|---|
| Starting Material | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride |
| Solvent | Methanol |
| Reagents | Hydroxylamine hydrochloride, Potassium hydroxide |
| Temperature | 40-45°C |
| Reaction Time | 12 hours |
| Purification | Acidification, filtration, washing, drying |
| Yield | ~90% |
While this synthetic approach is for a related compound, it provides valuable insights into potential strategies for synthesizing 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride with appropriate modifications .
Comparative Analysis with Related Compounds
Understanding 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride in the context of related compounds provides valuable insights into its potential properties and applications.
Structural Analogs
Several structurally related compounds have been identified and studied:
Table 3: Comparison with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride | 1158757-18-6 | C₁₃H₁₇ClN₂O | 252.74 | Reference compound |
| 2-[(3S)-piperidin-3-yl]-1,3-benzoxazole | - | C₁₂H₁₄N₂O | 202.25 | Lacks methyl group at 6-position |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 | C₁₂H₁₄ClFN₂O | 256.70 | Fluoro instead of methyl, different ring connectivity |
| 6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole | 1035840-69-7 | C₁₃H₁₅ClN₂O | 250.72 | Chloro at 6-position, methyl at 5-position, piperidine at 4-position |
| Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride | 2031259-41-1 | C₁₀H₁₅ClN₂O₂S | 262.76 | Thiazole instead of benzoxazole, carboxylate group |
These structural variations can significantly affect physicochemical properties, biological activities, and potential applications .
Pharmacological Comparisons
Compounds with similar structural features to 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride have demonstrated various pharmacological activities:
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Benzoxazole derivatives have shown activity as adenosine A2A receptor antagonists, with potential applications in treating neurodegenerative diseases
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6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (R-56109 hydrochloride) has been studied for its neuroactive properties
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MCOPPB, which contains a piperidin-3-yl group connected to a heterocyclic system (benzimidazole rather than benzoxazole), has demonstrated receptor-binding activities
These comparisons suggest potential pharmacological roles for 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride that warrant further investigation.
Analytical Characterization
Accurate analytical characterization is essential for confirming the identity, purity, and structural features of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride.
Spectroscopic Methods
Based on standard analytical approaches for similar compounds, the following spectroscopic methods are applicable for characterizing 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR to identify hydrogen environments and confirm structural features
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¹³C NMR to characterize carbon environments and validate the carbon skeleton
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Mass Spectrometry
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Confirming molecular weight and fragmentation patterns
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High-resolution mass spectrometry for accurate mass determination
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Infrared Spectroscopy
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Identification of functional groups
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Confirmation of salt form through characteristic vibrational bands
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Chromatographic Analysis
Chromatographic techniques are essential for assessing purity and can include:
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High-Performance Liquid Chromatography (HPLC)
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For purity assessment and quantitative analysis
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Potential for detecting related substances and impurities
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Thin-Layer Chromatography (TLC)
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For monitoring reaction progress
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Rapid identity confirmation
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